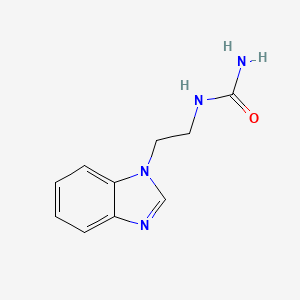

Urea, 1-(2-(1-benzimidazolyl)ethyl)-

Description

Contextualization within Benzimidazole-Urea Chemical Space

Benzimidazole-urea derivatives constitute a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry. The benzimidazole (B57391) nucleus is a key structural motif found in various biologically active molecules. sciencescholar.us When coupled with a urea (B33335) moiety, which is known for its ability to form stable hydrogen bonds with biological targets, the resulting scaffold presents a versatile platform for the design of new therapeutic agents. nih.gov

The chemical space of benzimidazole-urea derivatives is vast, with research exploring a wide range of substituents on both the benzimidazole and urea components. These modifications are aimed at fine-tuning the electronic and steric properties of the molecules to optimize their interactions with specific biological targets. researchgate.netsciencescholar.us The study of 1-(2-(1-benzimidazolyl)ethyl)-urea contributes to the understanding of structure-activity relationships within this important class of compounds. A new series of urea derivatives containing the benzimidazole group have been designed and synthesized with the goal of identifying new lead compounds for various applications. researchgate.netsciencescholar.us

Table 1: General Properties of Benzimidazole-Urea Derivatives

| Property | Description | Relevance to 1-(2-(1-benzimidazolyl)ethyl)-urea |

| Molecular Weight | Typically ranges from 200 to 500 Da. | The molecular formula of 1-(2-(1-benzimidazolyl)ethyl)-urea is C10H12N4O, with a molecular weight of 204.23 g/mol . uni.lu |

| Hydrogen Bonding | The urea and benzimidazole moieties provide hydrogen bond donors and acceptors. | The urea group's N-H protons and carbonyl oxygen, along with the nitrogen atoms of the benzimidazole ring, can participate in hydrogen bonding. |

| Aromaticity | The benzimidazole ring system is aromatic, allowing for π-π stacking interactions. | The planar benzimidazole ring can interact with aromatic residues in biological targets. |

| Solubility | Generally, these compounds exhibit moderate solubility in organic solvents. | The ethyl linker and urea group can influence the compound's overall solubility profile. |

Rationale for Advanced Chemical Research on Novel Organic Scaffolds

The quest for novel organic scaffolds is driven by the need to address limitations of existing molecules and to explore new areas of chemical and biological space. researchgate.net The development of unique molecular frameworks is essential for discovering compounds with novel mechanisms of action and improved properties. acs.org Research into scaffolds like 1-(2-(1-benzimidazolyl)ethyl)-urea is motivated by several factors:

Access to New Chemical Space: Novel scaffolds provide opportunities to create molecules with unique three-dimensional shapes and functionalities that are not present in existing compound libraries. youtube.com

Overcoming Resistance: In medicinal chemistry, new scaffolds are crucial for developing drugs that can overcome resistance mechanisms developed against current therapies. nih.gov

Improving Drug-like Properties: The design of new scaffolds allows for the optimization of pharmacokinetic and pharmacodynamic properties, leading to more effective and safer therapeutic agents. sciencescholar.us

Fundamental Scientific Understanding: The synthesis and study of novel scaffolds contribute to a deeper understanding of chemical bonding, reactivity, and intermolecular interactions.

Overview of Current Academic Research Paradigms in Synthetic and Mechanistic Chemistry

The study of compounds like 1-(2-(1-benzimidazolyl)ethyl)-urea is situated within a dynamic landscape of synthetic and mechanistic chemistry. multiresearchjournal.com Current research paradigms emphasize efficiency, selectivity, and sustainability. thecalculatedchemist.com

Key Trends in Synthetic Chemistry:

Green Chemistry: This approach focuses on designing chemical processes that minimize environmental impact by reducing waste, using renewable resources, and employing environmentally benign solvents. thecalculatedchemist.com

Catalysis: The development of new catalysts, including metal-based and organocatalysts, is a major focus, enabling more efficient and selective chemical transformations. youtube.com

C-H Activation: This strategy involves the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more atom-economical synthetic routes. youtube.com

Flow Chemistry: Conducting reactions in continuous flow systems can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes.

Paradigms in Mechanistic Chemistry:

Computational Chemistry: The use of computational tools, such as density functional theory (DFT), is increasingly integral to understanding reaction mechanisms, predicting reactivity, and designing new molecules. multiresearchjournal.com

In-situ Spectroscopy: Advanced spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing detailed insights into reaction intermediates and transition states.

Kinetics and Thermodynamics: A thorough understanding of the kinetic and thermodynamic parameters of a reaction is fundamental to optimizing reaction conditions and achieving desired outcomes.

The synthesis of 1-(2-(1-benzimidazolyl)ethyl)-urea and its derivatives would likely employ modern synthetic methodologies, and its characterization would involve a combination of spectroscopic and computational techniques to elucidate its structure and properties. biointerfaceresearch.com

Structure

3D Structure

Properties

CAS No. |

59336-96-8 |

|---|---|

Molecular Formula |

C10H12N4O |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)ethylurea |

InChI |

InChI=1S/C10H12N4O/c11-10(15)12-5-6-14-7-13-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H3,11,12,15) |

InChI Key |

JWCNGAUOYRXOJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCNC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 1 Benzimidazolyl Ethyl Urea and Its Derivatives

Historical Development of Synthetic Routes to Benzimidazole-Urea Hybrids

The journey to synthesizing complex benzimidazole-urea hybrids is built upon the foundational methods for creating the benzimidazole (B57391) core itself. The first synthesis of a benzimidazole was reported by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide. A few years later, Ladenburg developed a more general approach by reacting 3,4-diaminotoluene (B134574) with acetic acid. The most common and versatile method, however, became the Phillips condensation synthesis, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions.

The creation of benzimidazole-urea hybrids evolved from these fundamental syntheses. Early methods for forming the urea (B33335) linkage often involved reacting an amino-substituted benzimidazole with isocyanates or chloroformates in a solvent like pyridine. google.com Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a safe and effective reagent for coupling an amine with another amine to form a urea, or for intramolecular cyclization to form benzimidazolones. These strategies opened the door to creating a wide array of derivatives where the urea moiety could be attached at different positions of the benzimidazole scaffold, leading to compounds with diverse chemical properties. researchgate.netnih.gov

Detailed Synthesis of 1-(2-(1-benzimidazolyl)ethyl)-urea

The synthesis of the target compound, 1-(2-(1-benzimidazolyl)ethyl)-urea, is a multi-step process that requires the careful preparation of key precursors followed by the formation of the urea functional group.

Precursor Synthesis and Characterization

The primary precursor required is 1-(2-aminoethyl)benzimidazole . A common and effective route to synthesize this intermediate is through the N-alkylation of benzimidazole with a protected aminoethyl group, followed by deprotection.

Step 1: Synthesis of 1-(2-Phthalimidoethyl)benzimidazole Benzimidazole is reacted with N-(2-bromoethyl)phthalimide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to ensure completion.

Step 2: Synthesis of 1-(2-Aminoethyl)benzimidazole The phthalimide (B116566) protecting group is removed from the product of Step 1. This is commonly achieved by hydrazinolysis, where the compound is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent such as ethanol (B145695). The resulting phthalhydrazide (B32825) byproduct is filtered off, and the desired amine is isolated from the filtrate.

The second precursor is a reagent capable of forming the terminal urea group (-NHCONH₂). A straightforward method involves reacting the synthesized amine with an alkali metal cyanate (B1221674), such as potassium cyanate (KOCN), in the presence of a mild acid.

Final Step: Synthesis of 1-(2-(1-benzimidazolyl)ethyl)-urea 1-(2-Aminoethyl)benzimidazole is dissolved in an aqueous solution containing a mild acid, like acetic acid. An aqueous solution of potassium cyanate is then added portion-wise, and the reaction is stirred at room temperature. The acid protonates the cyanate ion to form isocyanic acid in situ, which then reacts with the primary amine to yield the final urea product.

The characterization of the intermediates and the final product is crucial to confirm their identity and purity. Standard spectroscopic techniques are employed:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons. nih.gov

Infrared (IR) Spectroscopy helps identify functional groups, such as the N-H and C=O stretches of the urea moiety. nih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound, confirming its elemental composition. nih.govelsevierpure.com

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction time. orientjchem.org For the N-alkylation of benzimidazole (Step 1), key parameters include the choice of base, solvent, and temperature. For the final urea formation, the pH and temperature are critical.

Several catalyst systems can be employed to improve the efficiency of benzimidazole synthesis, although the proposed route for the final urea formation is typically uncatalyzed. For the formation of the benzimidazole ring itself (if starting from o-phenylenediamine), various catalysts have been shown to be effective, including Lewis acids and solid acid catalysts. mdpi.combeilstein-journals.org Phosphoric acid has been used as an efficient homogeneous catalyst for synthesizing 1,2-disubstituted benzimidazoles, with optimal conditions found to be 7 mol% of the catalyst in methanol (B129727) at 50 °C. nih.gov

Below is an interactive table illustrating the potential optimization of the N-alkylation step for synthesizing the precursor, 1-(2-aminoethyl)benzimidazole, based on typical findings in the literature.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | Reflux | 24 | 65 |

| 2 | K₂CO₃ | DMF | 80 | 12 | 85 |

| 3 | NaH | THF | 60 | 10 | 90 |

| 4 | Cs₂CO₃ | DMF | 80 | 8 | 92 |

This data is illustrative and based on general principles of N-alkylation reactions.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. chemmethod.com Several green chemistry principles can be applied to the synthesis of 1-(2-(1-benzimidazolyl)ethyl)-urea and its precursors.

Green Solvents : For the initial benzimidazole synthesis, traditional volatile organic solvents can be replaced with greener alternatives like water, deep eutectic solvents (DES), or ionic liquids. mdpi.comnih.gov For instance, the condensation of o-phenylenediamine with aldehydes has been successfully carried out in water. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating. researchgate.net This technique could be applied to both the N-alkylation and the initial benzimidazole formation steps.

Catalysis : Employing recyclable and non-toxic catalysts is a cornerstone of green chemistry. researchgate.net For benzimidazole synthesis, catalysts like zeolites or erbium(III) triflate have been used effectively and offer advantages in terms of reusability and low environmental impact. mdpi.combeilstein-journals.org

Advanced Derivatization and Functionalization Strategies

The core structure of 1-(2-(1-benzimidazolyl)ethyl)-urea offers multiple sites for modification, allowing for the creation of a library of derivatives with tailored properties.

Modification of the Benzimidazole Moiety

The benzimidazole ring is amenable to various functionalization reactions, particularly on the benzene (B151609) portion. The positions available for substitution (4, 5, 6, and 7) allow for the introduction of a wide range of functional groups. orientjchem.org

Common derivatization reactions include:

Halogenation : Introducing chlorine, bromine, or fluorine atoms onto the aromatic ring.

Nitration : Adding a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂) for further functionalization.

Alkylation/Acylation : Friedel-Crafts type reactions to add alkyl or acyl chains.

These modifications can significantly alter the electronic and steric properties of the molecule. The table below provides examples of potential derivatives created by modifying the benzimidazole ring.

| Parent Compound | Reagent | Position of Substitution | Derivative |

| 1-(2-(1-benzimidazolyl)ethyl)-urea | Cl₂/FeCl₃ | 5,6-dichloro | 1-(2-(5,6-dichloro-1-benzimidazolyl)ethyl)-urea |

| 1-(2-(1-benzimidazolyl)ethyl)-urea | HNO₃/H₂SO₄ | 5(6)-nitro | 1-(2-(5-nitro-1-benzimidazolyl)ethyl)-urea |

| 1-(2-(1-benzimidazolyl)ethyl)-urea | Br₂/AcOH | 5,6-dibromo | 1-(2-(5,6-dibromo-1-benzimidazolyl)ethyl)-urea |

Such derivatization strategies are crucial in medicinal chemistry for exploring structure-activity relationships and developing new compounds.

Modification of the Urea Moiety

The urea functional group in 1-(2-(1-benzimidazolyl)ethyl)-urea offers a versatile platform for structural modification, allowing for the fine-tuning of the compound's physicochemical properties. The primary strategies for modifying the urea moiety involve N-alkylation and N-acylation reactions. These modifications can introduce a wide range of functional groups, altering polarity, hydrogen bonding capacity, and steric bulk.

N-Alkylation: The introduction of alkyl groups onto the terminal nitrogen of the urea can be achieved through several established methods. One common approach involves the reaction of the parent urea with an alkyl halide in the presence of a base. justia.comnjit.edu The choice of base and solvent is crucial for achieving good yields and preventing O-alkylation, a potential side reaction. justia.com Phase transfer catalysts can also be employed to facilitate the reaction between the urea and the alkylating agent. justia.com Another strategy for N-alkylation is the use of alcohols as alkylating agents in the presence of a transition metal catalyst, such as iridium. uno.edu This method, known as borrowing hydrogen catalysis, offers a more environmentally benign alternative to traditional alkyl halide-based alkylations. Reductive amination of aldehydes with the urea can also be employed to introduce N-alkyl substituents. epa.gov

N-Acylation: The urea moiety can also be readily acylated to introduce acyl groups. This is typically achieved by reacting the urea with an acyl chloride or anhydride (B1165640) in the presence of a base. arkat-usa.orgresearchgate.net The reaction conditions can be optimized by varying the solvent, temperature, and base to achieve high yields of the desired N-acylurea derivative. arkat-usa.org N-acylureas can also be synthesized through multicomponent reactions involving carboxylic acids and carbodiimides, which proceed through an O-acylisourea intermediate that rearranges to the more stable N-acylurea. ias.ac.in

The following table summarizes various potential modifications of the urea moiety in 1-(2-(1-benzimidazolyl)ethyl)-urea, based on general synthetic strategies for urea derivatives.

| Modification Type | Reagents and Conditions | Potential Derivative Structure | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH), Solvent (e.g., DMF) | 1-(2-(1-benzimidazolyl)ethyl)-3-alkyl-urea | justia.comnjit.edu |

| N-Acylation | Acyl chloride (R-COCl), Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | 1-acyl-3-(2-(1-benzimidazolyl)ethyl)-urea | arkat-usa.orgresearchgate.net |

| Reaction with Isocyanate | Isocyanate (R-NCO), Solvent (e.g., THF) | 1-(2-(1-benzimidazolyl)ethyl)-3-substituted-urea | nih.gov |

Introduction of Reporter Groups and Probes

The attachment of reporter groups, such as fluorescent probes, to 1-(2-(1-benzimidazolyl)ethyl)-urea is a key strategy for its use in various biological and chemical sensing applications. The benzimidazole scaffold itself can exhibit fluorescence, and its derivatives are often explored for the development of fluorescent chemosensors. rsc.orgjohnshopkins.edunih.govresearchgate.net

One approach to introduce a reporter group is to incorporate it during the synthesis of the core molecule. For instance, a fluorescently labeled isocyanate could be reacted with 2-(1H-benzo[d]imidazol-1-yl)ethan-1-amine to directly yield a fluorescent urea derivative.

Alternatively, the benzimidazole ring can be functionalized with a reporter group prior to the formation of the urea. For example, a substituted o-phenylenediamine bearing a fluorescent tag can be used as a starting material for the synthesis of the benzimidazole core. This pre-functionalization strategy ensures the specific placement of the reporter group.

Post-synthetic modification of the 1-(2-(1-benzimidazolyl)ethyl)-urea molecule is another viable strategy. If the benzimidazole ring or a substituent on the urea moiety contains a reactive handle (e.g., an amino or carboxyl group), it can be coupled with a fluorescent dye or other probes using standard bioconjugation techniques.

The following table provides examples of how reporter groups could be introduced into the 1-(2-(1-benzimidazolyl)ethyl)-urea scaffold.

| Strategy | Description | Example Reporter Group | Reference |

|---|---|---|---|

| Pre-functionalization of Benzimidazole | Synthesis of the benzimidazole core using a starting material already containing a fluorescent moiety. | Anthracene | nih.gov |

| Use of Labeled Reagent | Reaction of 2-(1H-benzo[d]imidazol-1-yl)ethan-1-amine with a fluorescently labeled isocyanate. | Dansyl | nih.gov |

| Post-synthetic Modification | Coupling of a fluorescent dye to a reactive functional group on a pre-synthesized derivative. | Fluorescein isothiocyanate (FITC) | General bioconjugation principles |

Stereoselective Synthesis Approaches (If Applicable)

The parent compound, 1-(2-(1-benzimidazolyl)ethyl)-urea, is achiral. However, the introduction of chiral centers can be achieved through the synthesis of its derivatives, leading to enantiomerically enriched or pure compounds. Stereoselective synthesis is crucial in medicinal chemistry as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

One approach to introduce chirality is to use a chiral starting material. For example, a chiral amine can be used to modify the urea moiety, resulting in a chiral derivative. Similarly, if the benzimidazole ring is substituted with a chiral group, the resulting urea derivative will also be chiral.

Asymmetric catalysis can also be employed to introduce chirality. For instance, the enantioselective C2-allylation of benzimidazoles has been reported, which could be a potential route to introduce a chiral substituent on the benzimidazole ring before the formation of the urea side chain. nih.gov Chiral benzimidazole derivatives have been synthesized and utilized in various stereodiscrimination processes, highlighting the potential for developing asymmetric syntheses for derivatives of 1-(2-(1-benzimidazolyl)ethyl)-urea. epa.govpatsnap.comcbijournal.com

While specific stereoselective syntheses for derivatives of 1-(2-(1-benzimidazolyl)ethyl)-urea are not extensively documented, the principles of asymmetric synthesis provide a clear framework for their potential development.

Advanced Structural Elucidation and Conformational Analysis of 1 2 1 Benzimidazolyl Ethyl Urea

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for elucidating the intricate molecular architecture of organic compounds. For 1-(2-(1-benzimidazolyl)ethyl)-urea , a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy (FT-IR, Raman), and electronic absorption and fluorescence spectroscopy provides a comprehensive understanding of its structure and electronic properties.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy offers profound insights into the connectivity and spatial arrangement of atoms within a molecule. For 1-(2-(1-benzimidazolyl)ethyl)-urea , a full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, would be employed for complete spectral assignment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the methylene (B1212753) protons of the ethyl linker, and the protons of the urea (B33335) group. The aromatic region would likely display complex splitting patterns corresponding to the four protons on the benzene (B151609) ring. The ethyl group would present as two triplets, assuming free rotation, corresponding to the -CH₂-N(benzimidazole) and -CH₂-NH(urea) moieties. The NH and NH₂ protons of the urea group would appear as broader signals, the chemical shifts of which could be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H data, showing characteristic signals for the aromatic carbons, the imine carbon of the benzimidazole ring, the ethyl carbons, and the carbonyl carbon of the urea group. researchgate.net The chemical shift of the urea carbonyl carbon is particularly diagnostic. hmdb.ca

Two-dimensional NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule, such as linking the ethyl group to both the benzimidazole ring and the urea moiety. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. rsc.orgresearchgate.net For example, NOE correlations between the ethyl protons and the aromatic protons of the benzimidazole ring could indicate specific rotational conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 1-(2-(1-benzimidazolyl)ethyl)-urea in DMSO-d₆

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.15 (s, 1H) | 144.5 |

| 4/7 | 7.65 (m, 2H) | 122.5 |

| 5/6 | 7.25 (m, 2H) | 115.0 |

| 8 | 4.40 (t, 2H) | 42.0 |

| 9 | 3.50 (t, 2H) | 39.5 |

| 10 (C=O) | - | 158.0 |

| NH (urea) | 6.10 (t, 1H) | - |

Note: These are predicted values based on known chemical shifts for similar structural motifs and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(2-(1-benzimidazolyl)ethyl)-urea (C₁₀H₁₂N₄O), the calculated monoisotopic mass is 204.1011 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.1089. uni.lu

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns, providing further structural confirmation. Key fragmentation pathways would likely involve:

Cleavage of the ethyl linker, leading to the formation of the benzimidazolyl-ethyl cation or the urea-containing fragment.

Loss of the urea moiety or parts thereof (e.g., loss of HNCO).

Fragmentation of the benzimidazole ring itself, a common pathway for this heterocyclic system. nih.gov

The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. For instance, the observation of a fragment corresponding to the benzimidazole-N-CH₂-CH₂⁺ ion would strongly support the proposed structure. researchgate.netnist.govmdpi.comresearchgate.net

Table 2: Predicted HRMS Fragmentation Data for [M+H]⁺ of 1-(2-(1-benzimidazolyl)ethyl)-urea

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| C₁₀H₁₃N₄O⁺ | [M+H]⁺ | 205.1089 |

| C₉H₉N₂⁺ | [M+H - NH₂CONH₂]⁺ | 145.0766 |

| C₈H₇N₂⁺ | [Benzimidazolyl-CH₂]⁺ | 131.0609 |

Note: These are predicted fragment masses for major fragmentation pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of 1-(2-(1-benzimidazolyl)ethyl)-urea would be expected to show characteristic absorption bands:

N-H stretching vibrations from the urea group and potentially the benzimidazole N-H if tautomerism occurs, typically in the range of 3400-3200 cm⁻¹. The primary amine of the urea will show two bands (symmetric and asymmetric stretching). researchgate.net

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, usually around 3100-2850 cm⁻¹.

The C=O stretching vibration (Amide I band) of the urea group is a strong and characteristic band, expected around 1650-1680 cm⁻¹. azom.com

N-H bending vibrations (Amide II band) from the urea moiety, typically in the 1650-1550 cm⁻¹ region.

C=N and C=C stretching vibrations from the benzimidazole ring, appearing in the 1600-1450 cm⁻¹ region. nist.gov

C-N stretching vibrations from the ethyl linker and the urea group, in the 1400-1000 cm⁻¹ range.

The Raman spectrum would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric C-N stretching of the urea moiety is also expected to be Raman active. azom.comvu.ltresearchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the chromophoric parts of a molecule. The primary chromophore in 1-(2-(1-benzimidazolyl)ethyl)-urea is the benzimidazole ring system.

The UV-Vis absorption spectrum , typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands characteristic of the benzimidazole moiety. These typically consist of two main bands in the UV region, corresponding to π→π* transitions. nih.govresearchgate.netresearchgate.net One band is usually observed around 240-250 nm and another, more intense band, around 270-280 nm. researchgate.net The urea group itself does not absorb significantly in this region. nist.gov

Fluorescence spectroscopy can provide further insights into the electronic structure and environment of the molecule. Many benzimidazole derivatives are known to be fluorescent. nih.govnih.gov Upon excitation at a wavelength corresponding to one of its absorption maxima, 1-(2-(1-benzimidazolyl)ethyl)-urea may exhibit fluorescence emission. The position and quantum yield of this emission would be sensitive to the solvent polarity and the specific substitution pattern.

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide detailed information about the molecule in solution or as a bulk solid, single-crystal X-ray diffraction provides the most definitive picture of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Obtaining a suitable single crystal of 1-(2-(1-benzimidazolyl)ethyl)-urea would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which a three-dimensional model of the molecule can be constructed.

Key information that would be obtained includes:

Absolute confirmation of the molecular structure , verifying the connectivity of all atoms.

Precise bond lengths and angles , which can be compared to theoretical calculations and data from related structures.

Conformation of the molecule in the solid state , including the torsion angles of the ethyl linker, which would reveal the spatial relationship between the benzimidazole ring and the urea group.

Intermolecular interactions , such as hydrogen bonding. The urea group, with its N-H donors and C=O acceptor, is a strong hydrogen bonding motif. The benzimidazole ring also contains a potential hydrogen bond acceptor (the sp² nitrogen). The analysis of these hydrogen bonds would reveal how the molecules pack together to form the crystal lattice. This packing can have a significant influence on the physical properties of the compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(2-(1-benzimidazolyl)ethyl)-urea |

| Benzimidazole |

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline and amorphous materials. For the compound 1-(2-(1-benzimidazolyl)ethyl)-urea, PXRD is instrumental in identifying its crystalline form, assessing its purity, and investigating the potential existence of polymorphs or an amorphous state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in materials science, as different polymorphs can exhibit distinct physical and chemical properties.

While specific experimental PXRD data for 1-(2-(1-benzimidazolyl)ethyl)-urea is not extensively reported in publicly available literature, analysis of related benzimidazole and urea derivatives suggests a strong potential for polymorphic behavior. nih.govresearchgate.net The flexibility of the ethyl-urea side chain, combined with the hydrogen bonding capabilities of the urea and benzimidazole moieties, creates an environment conducive to the formation of different crystal packing arrangements. mdpi.comrsc.org

An amorphous form of 1-(2-(1-benzimidazolyl)ethyl)-urea, lacking long-range crystalline order, could also exist. Amorphous solids are characterized by a broad, diffuse halo in their PXRD pattern, in contrast to the sharp Bragg peaks of crystalline materials. The preparation method, such as rapid cooling or freeze-drying, can influence the formation of an amorphous state. csic.es

A representative PXRD pattern for a crystalline form of a benzimidazole-urea derivative would exhibit characteristic peaks at specific 2θ angles. A hypothetical dataset is presented below to illustrate the type of data obtained from such an analysis.

Interactive Data Table: Representative Powder X-ray Diffraction Data

| 2θ Angle (°) | Intensity (counts) |

| 10.5 | 850 |

| 12.8 | 620 |

| 15.2 | 930 |

| 18.7 | 780 |

| 21.3 | 1200 |

| 24.6 | 1150 |

| 26.9 | 980 |

| 29.1 | 710 |

Analysis of Intermolecular Interactions in the Crystalline State

The crystal structure of 1-(2-(1-benzimidazolyl)ethyl)-urea is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. These non-covalent interactions dictate the molecular packing and ultimately influence the macroscopic properties of the solid.

The urea moiety is a potent hydrogen bond donor and acceptor. researchgate.netresearchgate.net The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com Similarly, the benzimidazole ring contains a hydrogen bond donor (N-H, if unsubstituted at the 2-position of the imidazole (B134444) ring, which is not the case here) and acceptor (the sp2 hybridized nitrogen atom). nih.gov Consequently, a variety of hydrogen bonding motifs can be anticipated in the crystalline state of 1-(2-(1-benzimidazolyl)ethyl)-urea. These can include self-association of urea moieties to form chains or dimers and hydrogen bonds between the urea and the benzimidazole ring of neighboring molecules.

A summary of the potential intermolecular interactions is provided in the table below.

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Urea N-H | Urea C=O | Formation of urea tapes or dimers |

| Hydrogen Bond | Urea N-H | Benzimidazole N | Linking of adjacent molecules |

| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | Stabilization of layered structures |

Chiroptical Spectroscopy (If Applicable to Chiral Variants)

The parent molecule, 1-(2-(1-benzimidazolyl)ethyl)-urea, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit optical activity, and chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable.

However, if chiral variants of this molecule were to be synthesized, for instance, by introducing a chiral center in the ethyl linker or by creating atropisomers through restricted rotation, then chiroptical spectroscopy would become a powerful tool for their stereochemical analysis. rsc.org

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org For chiral derivatives of 1-(2-(1-benzimidazolyl)ethyl)-urea, CD spectroscopy could provide valuable information about their secondary structure and conformation in solution. rsc.orgrsc.org The benzimidazole and urea moieties act as chromophores, and their spatial arrangement in a chiral environment would give rise to characteristic CD signals. nih.gov The sign and magnitude of the Cotton effect in the CD spectrum could be used to determine the absolute configuration of the stereocenters or the preferred conformation of the molecule. researchgate.net

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD is a property of chiral molecules. researchgate.net For chiral variants of 1-(2-(1-benzimidazolyl)ethyl)-urea, ORD analysis would complement CD studies. An anomalous ORD curve, known as a Cotton effect, would be observed at wavelengths corresponding to the absorption bands of the chromophores. amrita.edu The shape and sign of the Cotton effect are related to the stereochemistry of the molecule.

Computational Chemistry and Theoretical Modeling of 1 2 1 Benzimidazolyl Ethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For 1-(2-(1-benzimidazolyl)ethyl)-urea, a DFT analysis would typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of its electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(2-(1-benzimidazolyl)ethyl)-urea

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research findings are unavailable.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and geometries. For 1-(2-(1-benzimidazolyl)ethyl)-urea, these calculations would offer a precise determination of bond lengths, bond angles, and dihedral angles, as well as a benchmark for its thermodynamic stability.

Table 2: Hypothetical Ab Initio-Calculated Geometric Parameters of 1-(2-(1-benzimidazolyl)ethyl)-urea

| Geometric Parameter | Bond Length (Å) / Angle (°) |

| C=O Bond Length | |

| N-C (urea) Bond Length | |

| Benzimidazole-Ethyl Linker Torsion Angle |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research findings are unavailable.

Quantum chemical methods are also invaluable for predicting the spectroscopic signatures of a molecule. By calculating properties such as nuclear shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to simulate NMR, IR, and UV-Vis spectra, respectively. These theoretical spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.

Table 3: Hypothetical Predicted Spectroscopic Data for 1-(2-(1-benzimidazolyl)ethyl)-urea

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) for ethyl protons | |

| ¹³C NMR | Chemical Shift (ppm) for carbonyl carbon | |

| IR | Vibrational Frequency (cm⁻¹) for C=O stretch | |

| UV-Vis | Wavelength of Maximum Absorbance (λ_max, nm) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research findings are unavailable.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and its interactions with the surrounding environment.

The flexible ethyl-urea linker in 1-(2-(1-benzimidazolyl)ethyl)-urea allows for a wide range of possible conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements over time. This analysis would reveal the most populated conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the presence of solvent molecules, allowing for an investigation of how interactions with the solvent affect the conformational preferences and dynamics of 1-(2-(1-benzimidazolyl)ethyl)-urea. Such studies are crucial for understanding the molecule's behavior in realistic chemical and biological systems.

Simulation of Molecular Interactions in Solution

Molecular dynamics (MD) simulations are a cornerstone for understanding the behavior of molecules in a solution environment. For derivatives of benzimidazole-urea, MD simulations can elucidate the conformational dynamics, solvation effects, and the nature of intermolecular interactions with solvent molecules. While specific MD studies on 1-(2-(1-benzimidazolyl)ethyl)-urea are not extensively documented in the literature, the principles can be inferred from studies on analogous compounds.

These simulations typically involve placing the molecule in a box of explicit solvent molecules, such as water, and solving Newton's equations of motion for the system over time. This allows for the observation of how the molecule's conformation changes and how it interacts with the surrounding solvent. Key interactions that are often analyzed include hydrogen bonding between the urea (B33335) and benzimidazole (B57391) moieties and the solvent, as well as hydrophobic interactions involving the benzimidazole ring. The conformational flexibility of the ethyl linker is also a critical aspect that can be explored through MD simulations, revealing the preferred spatial arrangements of the benzimidazole and urea groups relative to each other. Such studies on related urea derivatives have highlighted the importance of intramolecular hydrogen bonds in determining the conformational preferences in solution.

Molecular Docking and Ligand-Receptor Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-(1-benzimidazolyl)ethyl)-urea, docking studies are invaluable for predicting its binding mode and affinity to various biological targets. Research on a range of benzimidazole-urea derivatives has demonstrated their potential to interact with various enzymes and receptors.

The general procedure for molecular docking involves preparing the three-dimensional structures of both the ligand (1-(2-(1-benzimidazolyl)ethyl)-urea) and the receptor protein. The ligand's conformational space is then explored to find the best fit within the receptor's binding site, which is evaluated using a scoring function that estimates the binding affinity. For benzimidazole-urea compounds, docking studies have often revealed key interactions such as hydrogen bonds formed by the urea group with amino acid residues in the binding pocket, and pi-stacking or hydrophobic interactions involving the benzimidazole ring.

Below is a representative data table illustrating the types of interactions and binding energies that might be observed for a benzimidazole-urea derivative with a hypothetical protein target, based on findings for similar compounds.

| Interacting Residue | Type of Interaction | Distance (Å) | Estimated Binding Energy (kcal/mol) |

| Asp128 | Hydrogen Bond (Urea NH) | 2.1 | -5.8 |

| Tyr234 | Pi-Pi Stacking (Benzimidazole) | 3.5 | -4.2 |

| Leu78 | Hydrophobic | 3.9 | -2.5 |

| Ser129 | Hydrogen Bond (Urea C=O) | 2.3 | -5.5 |

Note: This data is illustrative and based on typical findings for the benzimidazole-urea class of compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Frameworks)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property descriptors of a set of compounds with a particular physicochemical property. For 1-(2-(1-benzimidazolyl)ethyl)-urea, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and metabolic stability.

The theoretical framework of QSPR involves several key steps:

Data Set Selection: A diverse set of molecules with known property values is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For benzimidazole derivatives, QSPR studies have been employed to predict various biological activities and physicochemical properties. The descriptors often found to be significant in these models include molecular weight, logP, polar surface area, and various electronic and steric parameters. These models provide a theoretical framework for estimating the properties of new or untested compounds like 1-(2-(1-benzimidazolyl)ethyl)-urea based on its structure.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of 1-(2-(1-benzimidazolyl)ethyl)-urea. Methods such as Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For the synthesis of urea derivatives, computational studies can elucidate the step-by-step mechanism of reactions, for example, the reaction between an amine and an isocyanate. These studies can calculate the activation energies for different possible pathways, helping to understand the reaction kinetics and regioselectivity. For instance, in the formation of substituted imidazolidin-2-ones from urea derivatives, quantum chemistry calculations have been used to rationalize the observed regioselectivity of the cyclization reaction.

A hypothetical reaction pathway for a key synthetic step could be analyzed computationally to yield data such as that presented in the table below.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack | DFT (B3LYP/6-31G) | 15.2 |

| Proton transfer | DFT (B3LYP/6-31G) | 8.5 |

| Ring closure | DFT (B3LYP/6-31G*) | 22.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational reaction mechanism studies.

These computational approaches provide a detailed understanding of the reaction at a molecular level, which can be instrumental in optimizing reaction conditions and designing more efficient synthetic routes.

Investigation of Molecular Interactions of 1 2 1 Benzimidazolyl Ethyl Urea in Model Systems

Protein-Ligand Interaction Studies (In Vitro Biophysical Methods)

The interaction of small molecules with proteins can be characterized by a variety of biophysical techniques that provide insights into the thermodynamics, kinetics, and structural aspects of binding.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. nih.gov This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

For a hypothetical interaction between Urea (B33335), 1-(2-(1-benzimidazolyl)ethyl)- and a target protein, ITC would be employed to titrate the compound into a solution containing the protein. The resulting heat changes would be measured to generate a binding isotherm. Analysis of this isotherm would yield the thermodynamic parameters of the interaction. Given the presence of the urea and benzimidazole (B57391) groups, a complex interplay of forces including hydrogen bonding, van der Waals interactions, and hydrophobic effects would be expected to contribute to the binding thermodynamics.

Illustrative Data Table: The following table presents hypothetical ITC data for the interaction of Urea, 1-(2-(1-benzimidazolyl)ethyl)- with a model protein to illustrate the type of results obtained from such an experiment.

| Parameter | Value |

| Stoichiometry (n) | 1.1 ± 0.1 |

| Dissociation Constant (Kd) | 15.2 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.3 kcal/mol |

| Gibbs Free Energy (ΔG) | -6.2 kcal/mol |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a target molecule that is immobilized on a sensor surface. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (kd/ka).

In a hypothetical SPR experiment, a target protein would be immobilized on the sensor chip, and a solution of Urea, 1-(2-(1-benzimidazolyl)ethyl)- would be flowed over the surface. The binding and dissociation of the compound would be monitored as a change in the refractive index at the sensor surface. This would allow for the determination of the on- and off-rates of the interaction, providing valuable information about the stability of the protein-ligand complex.

Illustrative Data Table: The following table presents hypothetical SPR data for the interaction of Urea, 1-(2-(1-benzimidazolyl)ethyl)- with a model protein.

| Parameter | Value |

| Association Rate Constant (ka) | 2.5 x 104 M-1s-1 |

| Dissociation Rate Constant (kd) | 3.8 x 10-3 s-1 |

| Dissociation Constant (Kd) | 152 µM |

Fluorescence spectroscopy is a sensitive technique that can be used to study ligand binding by monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) or the fluorescence of an extrinsic probe. nih.gov Binding events can lead to quenching or enhancement of the protein's fluorescence, or a shift in the emission maximum, which can be used to determine the binding affinity.

If a target protein contains fluorescent amino acids, its interaction with Urea, 1-(2-(1-benzimidazolyl)ethyl)- could be studied by monitoring the quenching of the intrinsic protein fluorescence upon titration with the compound. The benzimidazole moiety itself is known to be a fluorophore, and its fluorescence properties may change upon binding to a protein, providing another avenue for investigation. researchgate.net Such studies can reveal information about the binding affinity and potential conformational changes in the protein upon ligand binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution. nih.gov In protein-observed NMR experiments, changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon ligand binding are monitored using 1H-15N HSQC spectra. researchgate.net These chemical shift perturbations can identify the specific amino acid residues involved in the binding interface.

For Urea, 1-(2-(1-benzimidazolyl)ethyl)- , NMR studies would provide detailed insights into which parts of the target protein are in direct contact with the ligand. The urea component is known to interact with the protein backbone through hydrogen bonds and dispersion forces. lu.senih.gov The benzimidazole ring could engage in stacking interactions with aromatic residues or hydrophobic interactions. Ligand-observed NMR techniques, such as saturation transfer difference (STD) NMR, could also be employed to identify which protons of the compound are in close proximity to the protein.

Nucleic Acid (DNA/RNA) Interaction Studies (In Vitro)

The benzimidazole scaffold is a common feature in molecules that bind to the minor groove of DNA. Therefore, it is plausible that Urea, 1-(2-(1-benzimidazolyl)ethyl)- could interact with nucleic acids.

Various biophysical techniques can be used to characterize the binding of small molecules to DNA and RNA, including UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and viscometry. These methods can help to distinguish between different binding modes, such as intercalation (insertion between base pairs) and groove binding.

Given the structure of Urea, 1-(2-(1-benzimidazolyl)ethyl)- , minor groove binding to DNA is a likely mode of interaction. The benzimidazole ring could fit into the minor groove, stabilized by van der Waals forces and hydrogen bonds with the bases. The flexible ethyl-urea side chain could further interact with the phosphate (B84403) backbone or the floor of the groove. Studies with different DNA sequences would be necessary to determine if the compound exhibits any sequence specificity. Urea itself has been shown to destabilize RNA structures through direct hydrogen bonding and stacking interactions with the bases. nih.gov Therefore, the interaction of Urea, 1-(2-(1-benzimidazolyl)ethyl)- with RNA could also involve a combination of these interactions.

Illustrative Data Table: The following table summarizes potential findings from in vitro nucleic acid interaction studies with Urea, 1-(2-(1-benzimidazolyl)ethyl)- .

| Technique | Potential Observation | Implied Binding Mode |

| UV-Vis Titration with DNA | Hypochromism and bathochromic shift | Intercalation or strong groove binding |

| Fluorescence Titration with DNA | Enhancement of compound fluorescence | Groove binding |

| Circular Dichroism (CD) | Perturbation of the DNA CD spectrum | Groove binding or intercalation |

| Viscometry with DNA | No significant change in viscosity | Groove binding |

Conformational Changes Induced in Nucleic Acids

The interaction of benzimidazole derivatives with nucleic acids, such as DNA, can lead to significant conformational changes. While direct studies on Urea, 1-(2-(1-benzimidazolyl)ethyl)- are limited, the behavior of related benzimidazole compounds provides insight into the potential effects. The urea functionality itself is known to be a denaturing agent that can disrupt the secondary structure of biomolecules, including nucleic acids. nih.govnih.gov In aqueous solutions, urea can alter the structure of the DNA double helix, leading to changes in its winding. nih.gov

When a benzimidazole moiety is introduced, the nature of the interaction becomes more complex. Studies on various benzimidazole compounds indicate that their binding can induce structural modifications in DNA. nih.gov These changes are often monitored using techniques like circular dichroism (CD) spectroscopy, which is sensitive to the helical structure of DNA. Upon binding of a benzimidazole derivative, changes in the CD spectrum of DNA, particularly in the 240-300 nm region, can signify alterations in base stacking and helicity. For instance, an increase in the molar ellipticity is often associated with the stabilization of the B-form DNA, while shifts in the crossover point can indicate other conformational adjustments. The presence of the flexible 1-(2-ethyl)-urea side chain in Urea, 1-(2-(1-benzimidazolyl)ethyl)- could allow for more adaptable interactions within the DNA grooves, potentially causing localized bending or unwinding of the helix.

Intercalation vs. Groove Binding Mechanisms

The mode of binding for benzimidazole derivatives to DNA is largely dependent on their structure, particularly the size and planarity of the aromatic system and the nature of the substituents. nih.gov Two primary non-covalent binding modes are recognized: intercalation and groove binding.

Intercalation involves the insertion of a planar aromatic moiety between the base pairs of the DNA double helix. This mode of binding typically requires a flat, extended aromatic system that can stack with the DNA bases via π-π interactions. Intercalation causes significant structural changes, such as the unwinding and lengthening of the DNA helix, which can interfere with replication and transcription processes. nih.gov

Groove Binding occurs when a molecule fits into the minor or major groove of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the edges of the base pairs in the grooves. Minor groove binders are typically crescent-shaped molecules that can fit snugly into the narrow minor groove.

For benzimidazole compounds, the binding mechanism can vary. Derivatives with multiple, fused benzimidazole rings or other extended planar systems tend to favor intercalation. nih.govnih.gov Conversely, single benzimidazole rings or those with bulky or flexible side chains may prefer groove binding. The mechanism of interaction often begins with initial groove binding before a potential transition to the more disruptive intercalation mode. rsc.org Given the structure of Urea, 1-(2-(1-benzimidazolyl)ethyl)-, which consists of a single benzimidazole ring attached to a flexible ethyl-urea chain, it is more likely to interact with DNA via groove binding. The urea group can act as a hydrogen bond donor and acceptor, facilitating interactions within the DNA grooves. However, partial intercalation, where the benzimidazole ring inserts partially between base pairs while the side chain remains in the groove, cannot be entirely ruled out.

Metal Ion Complexation and Coordination Chemistry

The benzimidazole ring system and the urea functional group in Urea, 1-(2-(1-benzimidazolyl)ethyl)- both contain donor atoms (nitrogen and oxygen) capable of coordinating with metal ions. This makes the compound a versatile ligand for forming metal complexes. The benzimidazole moiety typically coordinates to metal ions through the sp2-hybridized nitrogen atom of the imidazole (B134444) ring. ekb.egnih.gov The urea group can coordinate through either the carbonyl oxygen or, less commonly, the nitrogen atoms. rjpbcs.com In most cases, coordination occurs through the carbonyl oxygen, which is consistent with the sp2 hybridization of the oxygen atom. rjpbcs.com

Stoichiometry and Stability Constant Determination

The stoichiometry and stability of the metal complexes formed with benzimidazole-urea ligands are determined using various analytical techniques, most notably potentiometric and spectrophotometric titrations. ekb.egchempap.orgscispace.com These methods allow for the determination of stability constants (log K), which quantify the strength of the interaction between the ligand and the metal ion in solution. scispace.com

The stoichiometry of the complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, and sometimes 1:4, depending on the metal ion's coordination number and the reaction conditions. The Irving-Rossotti method is a common potentiometric technique used to determine the stability constants of these complexes. jmcdd.org Studies on related benzimidazole and urea compounds show a typical stability order for divalent transition metals, often following the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). jmcdd.org

Table 1: Representative Stability Constants (log K) for Benzimidazole and Urea-Type Ligands with Divalent Metal Ions

| Metal Ion | Ligand Type | log K₁ | log K₂ | Method |

|---|---|---|---|---|

| Co(II) | Benzimidazole | 2.55 | 2.00 | Potentiometric |

| Ni(II) | Benzimidazole | 3.10 | 2.50 | Potentiometric |

| Cu(II) | Benzimidazole-Schiff Base | 5.51 | - | Spectroscopic |

| Zn(II) | Benzimidazole-Schiff Base | 4.81 | - | Spectroscopic |

| Fe(II) | Urea | 1.95 | - | Potentiometric |

| Co(II) | Urea | 2.10 | - | Potentiometric |

Note: Data compiled from studies on various benzimidazole and urea derivatives and are intended to be illustrative of typical values. chempap.orgjmcdd.orgrsc.org

Chelation Effects and Coordination Sphere Analysis

Urea, 1-(2-(1-benzimidazolyl)ethyl)- can act as a bidentate ligand, coordinating to a metal center through both the benzimidazole nitrogen and the urea oxygen. This forms a stable chelate ring, a phenomenon known as the chelation effect, which enhances the thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands. jmcdd.org The size of the chelate ring is a critical factor in determining its stability.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are essential for characterizing the formation and structure of metal complexes with Urea, 1-(2-(1-benzimidazolyl)ethyl)-.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify which donor atoms are involved in coordination. Upon complexation, the vibrational frequencies of bonds associated with the donor atoms are shifted. For instance, coordination through the benzimidazole nitrogen leads to a shift in the ν(C=N) stretching frequency. nih.gov If the urea group coordinates through its carbonyl oxygen, a significant shift (typically a decrease) in the ν(C=O) stretching frequency is observed. Conversely, the ν(N-H) stretching frequencies may shift to higher wavenumbers due to the disruption of intermolecular hydrogen bonding. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. Upon coordination to a metal ion, the chemical shifts of protons and carbons near the binding site are altered. For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), sharp NMR signals are observed, allowing for detailed structural elucidation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying complexes of transition metals. The coordination of the ligand to a metal ion alters the d-orbital energies, resulting in changes in the electronic absorption spectrum. The appearance of new absorption bands, particularly in the visible region, is indicative of d-d transitions, which can provide information about the coordination geometry of the metal ion. ekb.eg

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight and stoichiometry of the synthesized metal complexes. nih.gov

Table 2: Typical IR Spectral Shifts (cm⁻¹) Upon Metal Complexation of Benzimidazole-Urea Type Ligands

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Complex (Approx. cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(N-H) of Benzimidazole | ~3250 | Shifted or Broadened | Involvement in H-bonding or coordination |

| ν(N-H) of Urea | 3450-3300 | Shifted | Disruption of H-bonding, indirect effect of coordination |

| ν(C=O) of Urea | 1680-1650 | 1650-1620 (Lowered) | Coordination via carbonyl oxygen |

| ν(C=N) of Imidazole | 1630-1610 | 1620-1590 (Lowered) | Coordination via imidazole nitrogen |

Note: Wavenumbers are approximate and can vary based on the specific compound and metal ion. nih.govrjpbcs.com

Lipid Bilayer and Membrane Mimetic Interactions (In Vitro)

The interaction of Urea, 1-(2-(1-benzimidazolyl)ethyl)- with lipid bilayers is a critical aspect of its potential biological activity, as the cell membrane is the primary barrier that molecules must cross. In vitro studies using model systems like phospholipid vesicles or supported lipid bilayers help to elucidate these interactions.

Molecular dynamics (MD) simulations on the closely related 2-benzimidazolyl-urea (BZIMU) interacting with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer have provided significant insights. nih.gov These simulations reveal that the compound has a high energy barrier for passive permeation across the membrane. The molecule shows an initial stabilizing interaction as it moves from the bulk water phase into the more ordered headgroup region of the lipid bilayer. nih.gov

A key finding from these simulations is the tendency of the benzimidazole-urea molecules to aggregate at the membrane surface. At higher concentrations, this aggregation can lead to the formation of clusters. These clusters can induce significant disruption of the membrane, including the formation of pores, which could explain potential cytotoxic effects by compromising membrane integrity. nih.gov

Differential Scanning Calorimetry (DSC) is another technique used to study the effects of compounds on the thermotropic behavior of model membranes. mdpi.comdoaj.org The interaction of benzimidazole derivatives can alter the main phase transition temperature (Tm) of the lipid bilayer. A broadening of the phase transition peak or a shift in Tm indicates that the compound has inserted into the membrane and altered its fluidity. Studies on related benzimidazole compounds have shown that they can increase the fluidity of membranes that mimic those of bacteria. mdpi.comdoaj.org The interactions are influenced by both hydrophobic interactions between the benzimidazole ring and the lipid acyl chains and hydrogen bonds between the polar parts of the molecule (like the urea group) and the lipid headgroups. doaj.org

Table 3: Summary of Findings from Molecular Dynamics Simulations of 2-Benzimidazolyl-Urea (BZIMU) with a DPPC Bilayer

| Parameter | Observation | Implication |

|---|---|---|

| Permeation Free Energy | High energy barrier for translocation across the bilayer center. | Passive diffusion across the membrane is an energetically unfavorable process. |

| Initial Interaction | Stabilizing interaction (~3-5 kcal/mol) upon entering the lipid headgroup region. | The molecule has an affinity for the membrane surface. |

| Concentration Effect | Tendency to aggregate and form clusters at the membrane surface at higher concentrations. | Cooperative effects can occur. |

| Membrane Disruption | Cluster formation can lead to the creation of pores in the lipid bilayer. | A potential mechanism for cytotoxicity via membrane damage. |

Source: Based on findings from molecular dynamics simulations of 2-benzimidazolyl-urea. nih.gov

Membrane Partitioning Studies

The ability of a compound to partition into a lipid bilayer is a critical determinant of its interaction with cells. This property is influenced by its hydrophobicity and its capacity to form non-covalent interactions with the membrane components. For 1-(2-(1-benzimidazolyl)ethyl)-urea, the benzimidazole group provides a degree of lipophilicity, while the urea moiety contributes to its hydrophilic character.

Molecular dynamics simulations of the similar compound, 2-benzimidazolyl-urea (BZIMU), with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer have indicated a significant energy barrier to its permeation across the membrane. nih.gov This suggests that while the molecule may associate with the membrane surface, its passive diffusion into the hydrophobic core is not a readily favorable process. The distribution coefficient, which quantifies the relative solubility in the lipid versus the aqueous phase, is therefore expected to favor the aqueous environment or the membrane interface over the deep lipid core. nih.gov

Table 1: Theoretical Partitioning Behavior of 1-(2-(1-benzimidazolyl)ethyl)-urea in a Model DPPC Bilayer

| Membrane Region | Predicted Interaction Propensity | Key Contributing Moieties |

| Aqueous Phase | High | Urea group (hydrophilic) |

| Membrane-Water Interface | Moderate to High | Benzimidazole and Urea (H-bonding with phosphate head groups) |

| Lipid Core | Low | High energy barrier for translocation of polar urea group |

Note: This table is based on theoretical considerations and data from the analogous compound BZIMU.

Influence on Membrane Fluidity and Integrity

The fluidity of a cell membrane is vital for its proper function, and the introduction of exogenous molecules can alter this property. mdpi.comnih.gov For compounds like 1-(2-(1-benzimidazolyl)ethyl)-urea, the effects on membrane dynamics are likely to be concentration-dependent.

At lower concentrations, the insertion of the benzimidazole moiety into the upper region of the lipid bilayer could introduce minor local ordering of the lipid acyl chains. However, a more significant impact on membrane integrity has been observed for the related compound BZIMU at higher concentrations. nih.gov Atomistic molecular dynamics simulations revealed that an increased concentration of BZIMU leads to molecular aggregation and the formation of clusters. These clusters can induce the formation of pores within the membrane, thereby disrupting its integrity. nih.gov This pore formation is accompanied by an influx of water molecules into the membrane's hydrophobic core, which would locally increase membrane fluidity. nih.gov Such a mechanism suggests that 1-(2-(1-benzimidazolyl)ethyl)-urea could potentially disrupt membrane integrity through a similar aggregation-dependent process.

Supramolecular Self-Assembly and Aggregation Behavior

The structural features of 1-(2-(1-benzimidazolyl)ethyl)-urea, specifically the presence of hydrogen bond donors and acceptors in the urea group and the aromatic benzimidazole ring, predispose it to self-assembly into larger, ordered structures. nih.govmdpi.com

Hydrogen Bonding Networks and π-π Stacking Interactions

The urea moiety is a powerful motif for forming strong and directional hydrogen bonds. mdpi.com The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com This allows for the formation of linear chains or more complex hydrogen-bonded networks between molecules of 1-(2-(1-benzimidazolyl)ethyl)-urea. mdpi.comresearchgate.net

In addition to hydrogen bonding, the planar benzimidazole ring facilitates π-π stacking interactions. nih.govnih.gov These non-covalent interactions, where the aromatic rings stack on top of one another, are a significant driving force in the self-assembly of many aromatic molecules. nih.govnih.gov The interplay between the directional hydrogen bonds of the urea groups and the less directional but significant π-π stacking of the benzimidazole rings is expected to be a key factor in the supramolecular organization of this compound. nih.govresearchgate.net

Formation of Nanostructures and Ordered Assemblies

The directional nature of hydrogen bonding combined with π-π stacking interactions can lead to the formation of well-defined nanostructures. researchgate.net For urea-containing compounds, self-assembly into fibrous aggregates is a common phenomenon. researchgate.net These fibers can then entangle to form larger networks, potentially leading to the formation of supramolecular gels in certain solvents. nih.gov

Computational studies on the analogous BZIMU molecule have shown a tendency for the molecules to aggregate and form clusters in a simulated membrane environment. nih.gov While these simulations did not characterize the detailed structure of these aggregates, it is plausible that they represent the initial stages of the formation of larger, ordered assemblies. The formation of such nanostructures could be a critical aspect of the compound's behavior in biological systems, potentially influencing its mechanism of action and bioavailability.

Table 2: Key Intermolecular Interactions Driving Self-Assembly

| Interaction Type | Participating Moiety | Resulting Supramolecular Structure |

| Hydrogen Bonding | Urea (N-H and C=O groups) | Linear chains, 2D sheets |

| π-π Stacking | Benzimidazole ring | Stacked columnar arrays |

| Combined Interactions | Urea and Benzimidazole | Fibrous nanostructures, molecular aggregates |

Exploration of in Vitro Biological Mechanisms of Action of 1 2 1 Benzimidazolyl Ethyl Urea

Mechanistic Enzymatic Assays (In Vitro)

Enzyme Inhibition/Activation Kinetics and Type of Inhibition

There is no publicly available data from enzymatic assays that have evaluated the effect of Urea (B33335), 1-(2-(1-benzimidazolyl)ethyl)- on specific enzymes. Consequently, information regarding its potential inhibitory or activatory properties, including key kinetic parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), is unknown.

Identification of Molecular Targets through Biochemical Assays

Biochemical assays are crucial for identifying the direct molecular targets of a compound. However, no studies have been published that utilize techniques such as affinity chromatography, activity-based protein profiling, or other biochemical methods to identify the specific protein targets of Urea, 1-(2-(1-benzimidazolyl)ethyl)-.

Cellular Pathway Modulation (In Vitro, Mechanistic Focus)

Effects on Specific Signaling Pathways (e.g., Kinase Activity, Receptor Activation)

The impact of Urea, 1-(2-(1-benzimidazolyl)ethyl)- on intracellular signaling pathways has not been investigated. Studies involving Western blotting, reporter gene assays, or phosphoproteomics would be necessary to determine if this compound modulates the activity of key signaling molecules such as kinases, phosphatases, or receptors.

Gene Expression Analysis (Transcriptional and Translational Level in Cell Lines)

There is no available data from gene expression studies, such as quantitative polymerase chain reaction (qPCR) or microarray analysis, that have assessed the effect of Urea, 1-(2-(1-benzimidazolyl)ethyl)- on the transcriptome or proteome of any cell line. Such studies would be essential to understand if the compound influences cellular processes at the level of gene transcription or protein synthesis.

Protein-Protein Interaction Modulation

The potential for Urea, 1-(2-(1-benzimidazolyl)ethyl)- to either disrupt or stabilize protein-protein interactions is an area that remains unexplored. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, or surface plasmon resonance have not been employed to investigate the effect of this compound on the cellular interactome.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

The efficacy of an antimicrobial agent that targets intracellular components is fundamentally dependent on its ability to traverse the bacterial cell envelope and accumulate at its site of action. While direct experimental studies on the cellular uptake and subcellular localization of 1-(2-(1-benzimidazolyl)ethyl)-urea are not extensively detailed in the available literature, insights can be drawn from the general behavior of small molecule inhibitors and related benzimidazole (B57391) derivatives.

For a small molecule like 1-(2-(1-benzimidazolyl)ethyl)-urea to reach its intracellular targets in bacteria, it must first cross the cell membrane. The primary mechanism for the entry of many small molecule antibiotics is passive diffusion, a process driven by the concentration gradient across the membrane. conicet.gov.arnih.gov The physicochemical properties of the compound, such as its lipophilicity, size, and charge, play a crucial role in its ability to permeate the lipid bilayer of the bacterial membrane. nih.gov Studies on other benzimidazole derivatives suggest that they can interact with and permeate bacterial membranes. mdpi.com The benzimidazole core, being a heterocyclic aromatic structure, may facilitate this process.

The potential for active efflux must also be considered as a factor influencing the net intracellular concentration of the compound. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to resistance. researchgate.netnih.govfrontiersin.org The presence and activity of such pumps could therefore reduce the intracellular availability of 1-(2-(1-benzimidazolyl)ethyl)-urea.

Upon successful entry into the bacterial cell, 1-(2-(1-benzimidazolyl)ethyl)-urea must navigate the intracellular environment to reach its molecular targets. Given that its identified targets are DNA gyrase and topoisomerase IV, which are located in the bacterial cytoplasm and are essential for DNA replication and segregation, it can be inferred that the compound's primary site of action is the cytoplasm. nih.govnih.gov

Techniques such as fluorescence microscopy have been employed to visualize the localization of other benzimidazole derivatives within bacterial cells, often showing distribution throughout the cytoplasm. nih.govcdnsciencepub.com While specific studies localizing 1-(2-(1-benzimidazolyl)ethyl)-urea are lacking, it is reasonable to hypothesize a similar distribution pattern. The compound is not expected to target specific organelles in the same manner as in eukaryotic cells, as bacteria lack membrane-bound organelles. Instead, its distribution would likely be governed by its interactions with cytoplasmic components and its affinity for its primary targets. Advanced imaging techniques like subcellular chemical imaging could potentially be used to directly visualize the unlabeled compound within single bacterial cells and confirm its cytoplasmic localization. nih.govacs.org

Investigation of Antimicrobial Mechanisms (In Vitro, Molecular Focus)

Research has provided more definitive insights into the molecular mechanisms by which benzimidazole ureas, including 1-(2-(1-benzimidazolyl)ethyl)-urea, exert their antimicrobial effects. These compounds have been identified as potent inhibitors of bacterial type II topoisomerases.